

Technical Support Center: [11C]GSK931145

Radiolabeling and Purification

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Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]GSK931145. The information is designed to address common challenges encountered during its radiosynthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general radiosynthesis strategy for [11C]GSK931145?

A1: The radiosynthesis of [11C]GSK931145 is typically achieved through a nucleophilic substitution reaction. The most common method is the N-methylation of the corresponding desmethyl precursor using a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf)[1].

Q2: What are the typical quality control parameters for a successful [11C]GSK931145 synthesis?

A2: For a successful synthesis, the final product should meet specific quality control criteria. Key parameters include high radiochemical purity, typically greater than 99%, and a specific activity of over 39 GBq/μmol[2]. The final formulation is usually in normal saline, sterile-filtered through a 0.22-μm filter[2].

Q3: Is the radiochemical yield for [11C]GSK931145 production usually high?

A3: The radiochemical yield for [11C]**GSK931145** has not been consistently reported in major publications[2]. As with many [11C]-labeled radiotracers, the yield can be variable and is highly dependent on the specific synthesis setup and optimization of reaction conditions.

Q4: What are the primary purification methods for [11C]**GSK931145**?

A4: Following radiosynthesis, [11C]**GSK931145** is typically purified using high-performance liquid chromatography (HPLC). This is often followed by a solid-phase extraction (SPE) step for reformulation into a physiologically compatible solution for injection[2].

Experimental Protocols

Representative Automated Radiosynthesis of [11C]**GSK931145**

This protocol is a representative example based on common automated [11C]methylation procedures. Researchers should optimize parameters for their specific automated synthesis module.

1. Preparation of [11C]Methyl Iodide:

- [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
- The [11C]CO₂ is trapped and converted to [11C]CH₄.
- [11C]CH₄ is then reacted with iodine vapor to produce [11C]CH₃I.
- The [11C]CH₃I is trapped and purified for the labeling reaction.

2. Radiolabeling Reaction:

- The desmethyl-**GSK931145** precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF or DMSO) in the reactor of the automated synthesizer.
- A base (e.g., NaOH or a non-nucleophilic organic base) is added to deprotonate the precursor.
- The trapped [11C]CH₃I is released and bubbled through the precursor solution.

- The reaction is heated (e.g., 80-120 °C) for a short period (e.g., 3-5 minutes) to facilitate the methylation.

3. HPLC Purification:

- The crude reaction mixture is quenched and diluted with the HPLC mobile phase.
- The mixture is injected onto a semi-preparative HPLC column (e.g., C18).
- The mobile phase composition and flow rate are optimized to separate [11C]**GSK931145** from unreacted precursor and other impurities.
- The radioactive peak corresponding to [11C]**GSK931145** is collected.

4. Formulation:

- The collected HPLC fraction is diluted with sterile water.
- The diluted solution is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the [11C]**GSK931145**.
- The cartridge is washed with sterile water to remove residual HPLC solvents.
- The final product is eluted from the cartridge with a small volume of ethanol and then reformulated in sterile saline for injection.
- The final product is passed through a 0.22-µm sterile filter.

Data Summary

Table 1: Quantitative Data for [11C]**GSK931145** Synthesis

| Parameter | Reported Value | Reference |
|----------------------|----------------|-----------|
| Radiochemical Purity | >99% | [2] |
| Specific Activity | >39 GBq/µmol | [2] |
| Radiochemical Yield | Not Reported | [2] |

Troubleshooting Guides

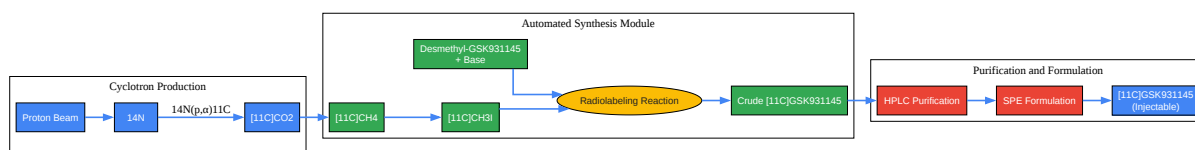
Radiolabeling Issues

| Problem | Potential Cause | Troubleshooting Steps |
|---|---|---|
| Low Trapping Efficiency of $[^{11}\text{C}]\text{CH}_3\text{I}$ | - Inefficient conversion of $[^{11}\text{C}]\text{CO}_2$ to $[^{11}\text{C}]\text{CH}_3\text{I}$. - Leak in the gas lines. - Inappropriate trapping material or temperature. | - Check the efficiency of the $[^{11}\text{C}]\text{CH}_3\text{I}$ synthesis module. - Perform a leak test on the gas pathways. - Ensure the trapping column is properly packed and at the correct temperature. |
| Low Radiochemical Yield | - Incomplete deprotonation of the precursor. - Insufficient reaction temperature or time. - Degradation of the precursor or product. - Presence of impurities in reagents or solvents. | - Optimize the amount and type of base. - Systematically vary the reaction temperature and time. - Ensure high purity of the precursor and all reagents. - Use fresh, anhydrous solvents. |
| Low Specific Activity | - Contamination with stable carbon (^{12}C) from reagents or the cyclotron target. - Inefficient purification leading to co-elution with the unlabeled standard. | - Use high-purity reagents and target gases. - Ensure the HPLC method effectively separates the radiolabeled compound from its non-radioactive counterpart. |

Purification Issues

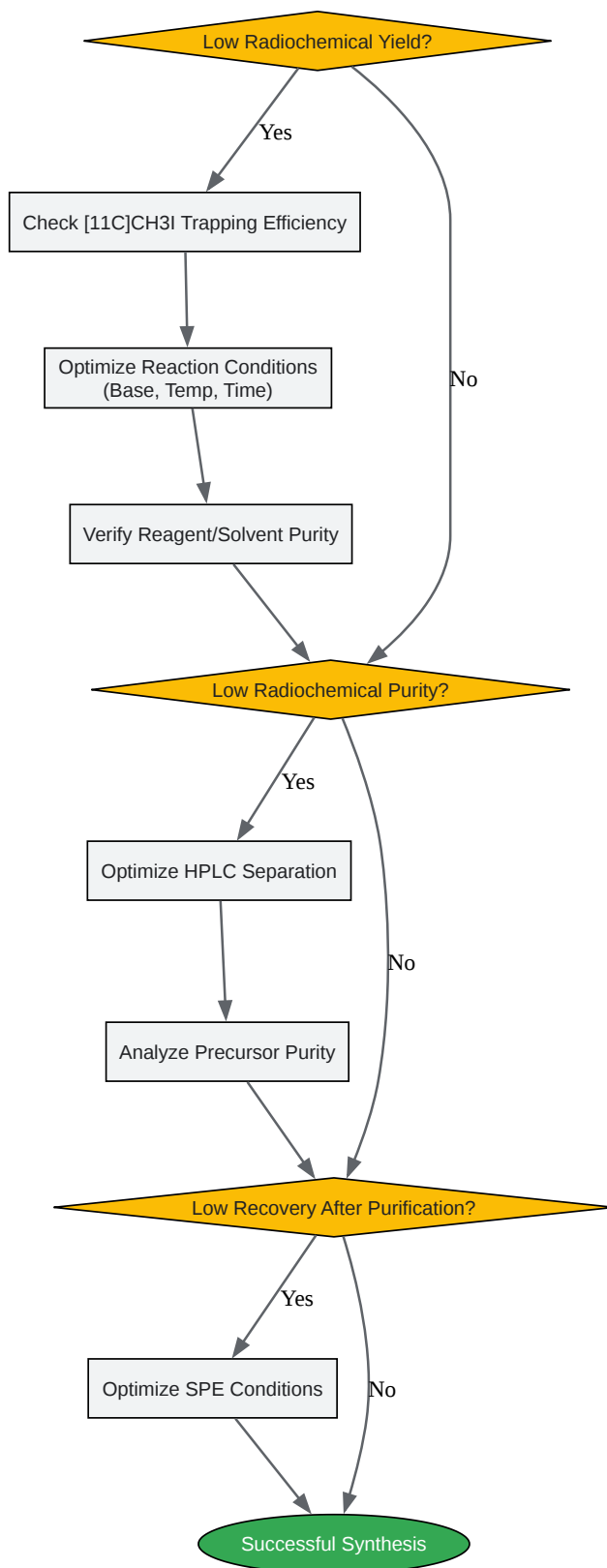
| Problem | Potential Cause | Troubleshooting Steps |
|---|--|---|
| Poor HPLC Peak Shape (Tailing or Fronting) | - Column degradation.- Inappropriate mobile phase pH.- Column overload. | - Use a new or validated HPLC column.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.- Reduce the amount of crude material injected onto the column. |
| Co-elution of Impurities with Product | - Suboptimal HPLC mobile phase composition.- Insufficient column resolution. | - Modify the mobile phase gradient or isocratic composition.- Use a column with a different stationary phase or higher efficiency. |
| Low Recovery from SPE Cartridge | - Incomplete trapping of the product on the cartridge.- Incomplete elution of the product from the cartridge. | - Ensure the HPLC fraction is sufficiently diluted with water before loading onto the C18 cartridge.- Optimize the elution solvent volume and composition (e.g., ethanol concentration). |

Visualizations



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Caption: Automated radiosynthesis workflow for [11C]GSK931145.



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Caption: Troubleshooting decision tree for [11C]GSK931145 synthesis.

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References

- 1. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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